molecular formula C13H12FNO2S B14596281 Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide CAS No. 60264-29-1

Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide

Cat. No.: B14596281
CAS No.: 60264-29-1
M. Wt: 265.31 g/mol
InChI Key: GLVCVTDOUQGAEL-UHFFFAOYSA-N
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Description

Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide is a complex organic compound characterized by the presence of a pyridine ring substituted with a sulfinyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide typically involves the reaction of 4-fluorophenyl ethyl ketone with pyridine N-oxide under specific conditions. The reaction is often catalyzed by a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide is unique due to the presence of both the sulfinyl and fluorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60264-29-1

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)ethylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H12FNO2S/c1-10(11-5-7-12(14)8-6-11)18(17)13-4-2-3-9-15(13)16/h2-10H,1H3

InChI Key

GLVCVTDOUQGAEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)S(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

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